molecular formula C8H15NO2 B1282296 Ethyl 2-(cyclobutylamino)acetate CAS No. 742015-31-2

Ethyl 2-(cyclobutylamino)acetate

Cat. No.: B1282296
CAS No.: 742015-31-2
M. Wt: 157.21 g/mol
InChI Key: FIOLOFIECHQMLW-UHFFFAOYSA-N
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Description

Ethyl 2-(cyclobutylamino)acetate is an organic compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . This compound is characterized by the presence of an ethyl ester group and a cyclobutylamino group attached to an acetate backbone. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Scientific Research Applications

1. Chemical Synthesis and Reactions

Ethyl 2-(cyclobutylamino)acetate is involved in various chemical synthesis processes. For example, it reacts with aromatic amines to give products of regioselective addition at the activated exocyclic C=C bond, forming compounds like methyl and ethyl 2-arylamino-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetates (Koz’minykh et al., 2006). Additionally, it undergoes complex reactions with dimethyl acetylendicarboxylate in the presence of triphenylphosphine to produce compounds like dimethyl 1-aryl-4-ethoxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylates, showing significant chemical versatility (Yavari et al., 2005).

2. Biological Evaluation and Pharmacological Activities

This compound-related compounds show potential in biological evaluations and pharmacological activities. For example, a series of ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates were synthesized and screened for their anti-inflammatory, analgesic, and antioxidant activities, exhibiting promising results similar to known drugs like indomethacin and aspirin (Attimarad et al., 2017).

3. Application in Organic Chemistry

This compound also finds applications in organic chemistry. For instance, it's used in the synthesis of 2-(arylamino)ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate, which has been studied for its effects on memory ability in mice, highlighting its relevance in neurological research (Li Ming-zhu, 2010).

Safety and Hazards

The safety information for Ethyl 2-(cyclobutylamino)acetate indicates that it has a GHS07 pictogram, and the signal word is "Warning" . Detailed safety measures and hazard statements can be found in the MSDS .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(cyclobutylamino)acetate typically involves the reaction of cyclobutylamine with ethyl bromoacetate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an organic solvent like ethanol or acetonitrile to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents

Properties

IUPAC Name

ethyl 2-(cyclobutylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-11-8(10)6-9-7-4-3-5-7/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOLOFIECHQMLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10521852
Record name Ethyl N-cyclobutylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10521852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

742015-31-2
Record name Ethyl N-cyclobutylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10521852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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